molecular formula C17H16N2O B12591801 N-(2-Aminoethyl)anthracene-2-carboxamide CAS No. 594871-04-2

N-(2-Aminoethyl)anthracene-2-carboxamide

Cat. No.: B12591801
CAS No.: 594871-04-2
M. Wt: 264.32 g/mol
InChI Key: JYGJNWKJKXGFDN-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)anthracene-2-carboxamide: is a chemical compound with the molecular formula C17H16N2O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains an amide group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)anthracene-2-carboxamide typically involves the reaction of anthracene-2-carboxylic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)anthracene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Aminoanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Aminoethyl)anthracene-2-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)anthracene-2-carboxamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially affecting their function. These interactions can influence biological pathways and cellular processes .

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)anthracene-2-carboxamide
  • N-(2-Acetoxyethyl)anthracene-2-carboxamide
  • Anthracene-2-carboxylic acid

Comparison: N-(2-Aminoethyl)anthracene-2-carboxamide is unique due to the presence of both an aminoethyl group and an amide group, which confer distinct chemical reactivity and biological activity compared to its analogs. The aminoethyl group enhances its solubility and potential for hydrogen bonding, while the amide group provides stability and specificity in interactions with biological targets .

Properties

CAS No.

594871-04-2

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-(2-aminoethyl)anthracene-2-carboxamide

InChI

InChI=1S/C17H16N2O/c18-7-8-19-17(20)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11H,7-8,18H2,(H,19,20)

InChI Key

JYGJNWKJKXGFDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)NCCN

Origin of Product

United States

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